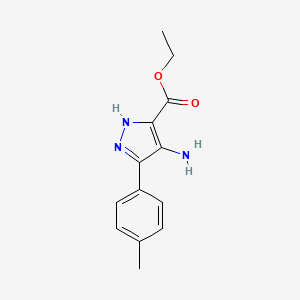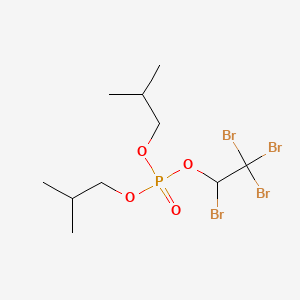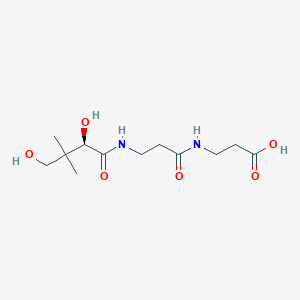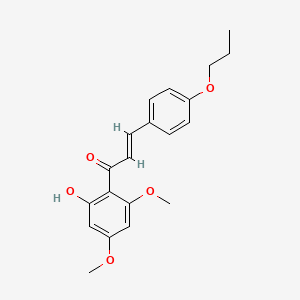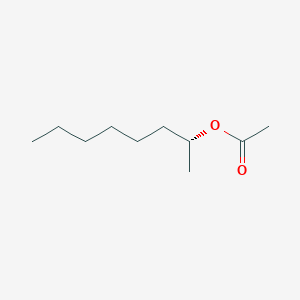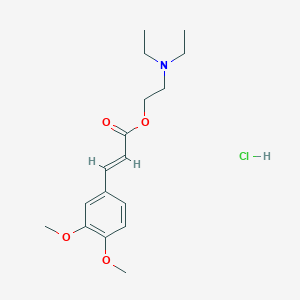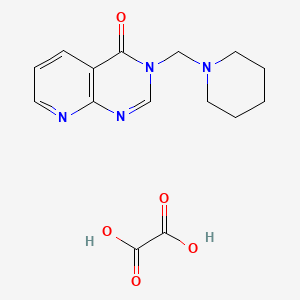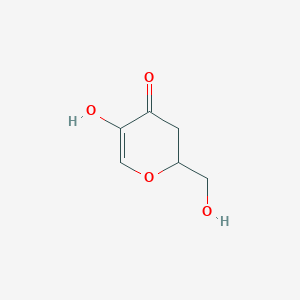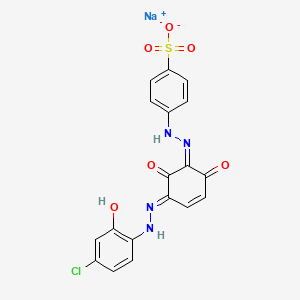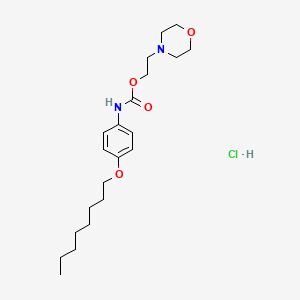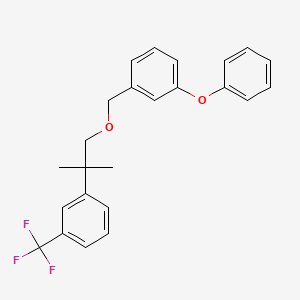
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is a complex organic compound that features a benzene ring substituted with a phenoxy group and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- typically involves the reaction of phenol with trifluoromethylbenzene under basic conditions . The specific reaction conditions, such as temperature, solvent, and catalysts, can be optimized based on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but with enhanced efficiency and safety measures. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity towards certain targets, leading to its biological effects. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-Phenoxy-3-(trifluoromethyl)benzene: A simpler analog with similar functional groups but lacking the additional methylpropoxy group.
Trifluoromethylphenyl derivatives: Compounds with trifluoromethyl groups attached to a phenyl ring, exhibiting similar chemical properties.
Uniqueness
Benzene, 1-phenoxy-3-((2-(3-(trifluoromethyl)phenyl)-2-methylpropoxy)methyl)- is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
80843-91-0 |
|---|---|
Molecular Formula |
C24H23F3O2 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C24H23F3O2/c1-23(2,19-9-7-10-20(15-19)24(25,26)27)17-28-16-18-8-6-13-22(14-18)29-21-11-4-3-5-12-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
WDNOMLRWCFDBHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-[(dimethylamino)methyl]thiophen-2-yl]sulfanylphenol;oxalic acid](/img/structure/B12766686.png)
